molecular formula C8H16FN7OP2S B13405227 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide CAS No. 77666-80-9

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide

Cat. No.: B13405227
CAS No.: 77666-80-9
M. Wt: 339.27 g/mol
InChI Key: GYIUYLBSLIXOEI-UHFFFAOYSA-N
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Description

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a fluorine atom, and a unique thia-triaza-diphosphacyclohexa structure

Properties

CAS No.

77666-80-9

Molecular Formula

C8H16FN7OP2S

Molecular Weight

339.27 g/mol

IUPAC Name

3,3,5,5-tetrakis(aziridin-1-yl)-1-fluoro-1λ6-thia-2,4,6-triaza-3λ5,5λ5-diphosphacyclohexa-1,3,5-triene 1-oxide

InChI

InChI=1S/C8H16FN7OP2S/c9-20(17)11-18(13-1-2-13,14-3-4-14)10-19(12-20,15-5-6-15)16-7-8-16/h1-8H2

InChI Key

GYIUYLBSLIXOEI-UHFFFAOYSA-N

Canonical SMILES

C1CN1P2(=NP(=NS(=N2)(=O)F)(N3CC3)N4CC4)N5CC5

Origin of Product

United States

Preparation Methods

The synthesis of 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide involves multiple steps. The synthetic route typically starts with the preparation of aziridine precursors, followed by their reaction with phosphorus and sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the opening of aziridine rings, forming amine derivatives.

    Substitution: The fluorine atom and aziridine rings can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its aziridine rings and fluorine atom. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is unique due to its specific combination of aziridine rings, fluorine atom, and thia-triaza-diphosphacyclohexa structure. Similar compounds include:

Biological Activity

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide (CAS Number: 77666-80-9) is a complex organophosphorus compound known for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has a molecular formula of C8H16FN7OP2SC_8H_{16}FN_7OP_2S and a molecular weight of approximately 339.27 g/mol. Its structure includes aziridine rings and a phosphorus-containing heterocycle which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing aziridine and phosphorus moieties exhibit various biological activities including anticancer and antimicrobial properties. The biological activity of this specific compound has not been extensively documented in the literature; however, related compounds have shown promising results in several studies.

Anticancer Activity

Aziridine derivatives are known for their potential as anticancer agents. For instance:

  • Mechanism of Action : Aziridines can act as alkylating agents that interfere with DNA replication and repair mechanisms in cancer cells.
  • Case Studies : A study demonstrated that aziridine-containing compounds exhibited significant cytotoxicity against various cancer cell lines. The specific mechanisms included induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial properties:

  • Studies : Related compounds have shown effectiveness against bacterial strains through disruption of bacterial cell walls or inhibition of essential metabolic pathways .

In Vitro Studies

In vitro studies on similar aziridine-containing compounds have revealed:

  • Cytotoxicity : Compounds showed IC50 values in the micromolar range against human tumor cell lines.
  • Selectivity : Some derivatives demonstrated selectivity towards cancerous cells over normal cells, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

  • Key Findings : Modifications in the aziridine ring or the introduction of different substituents can enhance anticancer potency and selectivity .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReferences
AnticancerAziridine derivativesInduction of apoptosis
AntimicrobialPhosphorus-containingInhibition of bacterial growth
CytotoxicityAziridine derivativesIC50 values in micromolar range

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